molecular formula C12H17N B8258159 (1S,3S)-3-phenylcyclohexan-1-amine

(1S,3S)-3-phenylcyclohexan-1-amine

Cat. No.: B8258159
M. Wt: 175.27 g/mol
InChI Key: CJRUDCMOPMVAIB-RYUDHWBXSA-N
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Description

(1S,3S)-3-phenylcyclohexan-1-amine is a chiral amine compound characterized by a cyclohexane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-phenylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form 3-phenylcyclohexanol.

    Reduction: The hydroxyl group of 3-phenylcyclohexanol is then converted to an amine group through reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, such as the formation of amides or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Amides or ureas.

Scientific Research Applications

(1S,3S)-3-phenylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,3S)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-phenylcyclohexan-1-amine: This is a diastereomer of (1S,3S)-3-phenylcyclohexan-1-amine with different stereochemistry.

    3-phenylcyclohexan-1-amine: This compound lacks the chiral centers present in this compound.

    Cyclohexylamine: A simpler amine compound with a cyclohexane ring but no phenyl substitution.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S,3S)-3-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUDCMOPMVAIB-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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